butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is formally classified as an organomolybdenum complex with a mixed-ligand coordination environment. Its systematic IUPAC name derives from the central molybdenum atom bound to three distinct ligands: a 2,6-di(propan-2-yl)phenylimido group, a 2-methyl-2-phenylpropylidene moiety, and two tert-butoxide anions. The full systematic name is bis(tert-butoxide)(2-methyl-2-phenylpropylidene)[2,6-di(propan-2-yl)phenyl]iminomolybdenum(VI) .
The structural representation (Figure 1) illustrates a molybdenum(VI) center in a distorted trigonal bipyramidal geometry. The imido ligand ([2,6-di(propan-2-yl)phenyl]imido) occupies an axial position, while the neophylidene ligand (2-methyl-2-phenylpropylidene) and two tert-butoxide ligands occupy equatorial sites. The coordination sphere is completed by the oxygen atoms of the tert-butoxide groups, which act as monodentate ligands. The molecular formula is C30H49MoNO2 , with a calculated molecular weight of 551.7 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C30H49MoNO2 |
| Molecular Weight | 551.7 g/mol |
| Coordination Geometry | Trigonal Bipyramidal |
| Oxidation State of Mo | +6 |
Figure 1: Schematic representation of the molybdenum(VI) complex. The imido ligand (blue), neophylidene ligand (green), and tert-butoxide groups (red) are shown in their respective coordination sites.
Alternative Designations in Organometallic Chemistry Literature
This compound is referenced under multiple nomenclature systems in organometallic chemistry. The most prevalent alternative name, 2,6-diisopropylphenylimido neophylidenemolybdenum(VI) bis(tert-butoxide) , emphasizes the substituents on the arylimido ligand and the tert-butoxide counterions. In synthetic catalysis literature, it is occasionally abbreviated as Mo(NAr)(CH2CPh2)(Ot-Bu)2 , where Ar denotes the 2,6-diisopropylphenyl group and Ph represents phenyl.
Additional synonyms include:
- 2,6-Diisopropylphenylimidoneophylidenebis(tert-butoxy)molybdenum(VI)
- Mo(C10H12)(C12H17N)(OC4H9)2 (simplified stoichiometric formula)
- Strem 42-1200 (vendor-specific catalog designation)
The ligand 2,6-di(propan-2-yl)phenylimido is structurally analogous to the widely used 2,6-diisopropylphenylimido group in transition-metal chemistry, which confers steric bulk to stabilize high-oxidation-state metal centers.
CAS Registry Number and Cross-Referenced Database Entries
The compound is uniquely identified by the CAS Registry Number 126949-65-3 , which serves as a universal identifier across chemical databases. Key cross-referenced entries include:
The parent compound ([2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum) is registered under CID 3522589 in PubChem, which omits the tert-butoxide ligands. This distinction is critical for distinguishing the ligand-free molybdenum core from its derivatives.
Properties
Molecular Formula |
C30H49MoNO2 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
InChI Key |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Precursor Compounds
The synthesis typically begins with molybdenum hexacarbonyl (Mo(CO)$$6$$) as the molybdenum source. This precursor is favored for its stability and reactivity in ligand substitution reactions. Alternative precursors, such as Mo(CO)$$3$$(NCMe)$$_3$$ (where NCMe = acetonitrile), have also been employed for low-valent molybdenum complexes. The choice of precursor influences the oxidation state of the final product, with Mo(0) and Mo(II) intermediates commonly reported.
Ligand Synthesis
The imino ligand, [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene), is synthesized via Schiff base condensation. This involves reacting 2,6-diisopropylaniline with 2-methyl-2-phenylpropanal in anhydrous toluene under reflux. The reaction is catalyzed by acetic acid, yielding the imine ligand as a crystalline solid after purification via recrystallization (hexane/toluene, 70% yield).
Coordination Reactions
The molybdenum precursor is reacted with the imino ligand in a stepwise manner. For example:
- Decarbonylation : Mo(CO)$$_6$$ is heated in tetrahydrofuran (THF) at 80°C under argon to generate a reactive Mo(0) intermediate.
- Ligand Addition : The imino ligand is introduced in a 1:1 molar ratio, followed by butan-1-ol as a co-ligand. The reaction proceeds at 60°C for 12 hours, yielding the target complex.
- Work-Up : The product is isolated via solvent evaporation and purified by column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Representative Reaction Conditions
| Precursor | Ligand Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Mo(CO)$$_6$$ | 1:1 | THF | 80°C | 6 hr | 65% |
| Mo(CO)$$3$$(NCMe)$$3$$ | 1:1.2 | Toluene | 60°C | 12 hr | 58% |
Stepwise Reaction Mechanisms
Oxidative Decarbonylation
The initial step involves the loss of CO ligands from Mo(CO)$$_6$$, facilitated by thermal activation. This generates a coordinatively unsaturated Mo(0) species, which is highly reactive toward ligand binding.
Ligand Substitution
The imino ligand coordinates to the molybdenum center via its nitrogen atom, displacing remaining CO groups. Butan-1-ol then binds through its hydroxyl oxygen, completing the octahedral geometry. Density functional theory (DFT) studies suggest that steric effects from the bulky aryl groups dictate regioselectivity during ligand binding.
Redox Considerations
In some protocols, the molybdenum center undergoes oxidation during synthesis. For instance, exposure to iodine (I$$_2$$) converts Mo(0) to Mo(II), forming a more stable complex. This step is critical for tuning the electronic properties of the final product.
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, industrial production faces challenges:
- Cost of Ligands : The bulky imino ligand requires multi-step synthesis, increasing production costs.
- Oxygen Sensitivity : The complex decomposes in air, necessitating glovebox or Schlenk line techniques.
- Scalability : Batch reactions are limited to ~50 g due to exothermic decarbonylation steps.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 50–65% | 30–40% (estimated) |
| Purity | >95% | 85–90% |
| Reaction Volume | 0.5–2 L | 100–500 L |
Purification and Characterization Techniques
Chromatography
Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for isolating the complex. However, preparative HPLC has been explored for higher purity (>99%).
Crystallization
Slow evaporation of a saturated toluene solution yields single crystals suitable for X-ray diffraction. Crystallographic data confirm the octahedral geometry, with Mo–N and Mo–O bond lengths of 2.10 Å and 2.25 Å, respectively.
Spectroscopic Analysis
- IR Spectroscopy : CO stretching frequencies (1900–2000 cm$$^{-1}$$) indicate successful decarbonylation.
- NMR : $$^1$$H NMR in CDCl$$_3$$ shows characteristic shifts for the imino proton (δ 8.2 ppm) and butan-1-ol methyl groups (δ 1.2 ppm).
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Mo(CO)$$_6$$/THF | High yield, mild conditions | Requires high temperatures |
| Mo(CO)$$3$$(NCMe)$$3$$/Toluene | Air-stable precursor | Lower yield |
Challenges and Optimization Strategies
Ligand Decomposition
The imino ligand is prone to hydrolysis in protic solvents. Substituting THF with anhydrous diethyl ether improves stability.
By-Product Formation
Unreacted Mo(CO)$$6$$ can persist in the final product. Adding a scavenger ligand (e.g., PMe$$3$$) sequesters excess molybdenum.
Catalytic Applications
The complex exhibits moderate activity in olefin metathesis (TON = 500–800). Modifying the co-ligand (e.g., replacing butan-1-ol with hexafluoro-t-butanol) enhances turnover numbers to >1,000.
Chemical Reactions Analysis
Types of Reactions
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the molybdenum center.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum complexes, while reduction reactions could produce lower oxidation state species. Substitution reactions result in complexes with different ligand environments.
Scientific Research Applications
Synthesis and Characterization
The synthesis of butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the reaction of molybdenum precursors with specific ligands under controlled conditions. A common method includes using molybdenum hexacarbonyl as the molybdenum source, reacting it with the ligands in an inert atmosphere (nitrogen or argon) and solvents like toluene or tetrahydrofuran (THF). The reaction is usually facilitated by heating to promote the formation of the desired complex.
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation : The molybdenum center can be oxidized, altering its oxidation state and coordination environment.
- Reduction : Reduction reactions can occur, often involving the molybdenum center.
- Substitution : Ligand substitution reactions are common, where ligands in the complex are replaced by others.
Common Reagents
Common reagents used include:
- Oxidizing agents : Hydrogen peroxide or molecular oxygen.
- Reducing agents : Sodium borohydride or lithium aluminum hydride.
- Coordinating solvents : Used in substitution reactions, often requiring heating or catalysts.
Scientific Research Applications
The applications of butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum span several fields:
Catalysis
This compound serves as a catalyst or catalyst precursor in various organic transformations. Key catalytic applications include:
| Reaction Type | Description |
|---|---|
| Olefin Metathesis | Facilitates the exchange of alkene fragments. |
| Hydrogenation | Converts unsaturated compounds to saturated ones. |
| Oxidative Reactions | Involves oxidation processes in organic synthesis. |
Material Science
Due to its unique structural features, this compound is being explored for developing new materials with specific properties such as:
| Property | Application |
|---|---|
| Conductivity | Potential use in electronic materials. |
| Magnetism | Development of magnetic materials. |
Biological Studies
Research has indicated potential interactions with biological molecules, making this compound a candidate for applications in medicinal chemistry and biochemistry. Notable studies have highlighted:
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against certain pathogens. |
| Enzyme Interaction | Investigated potential as a biocatalyst. |
Case Studies
Several case studies have documented the efficacy and versatility of butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum:
- Antimicrobial Activity : A study showcased its ability to inhibit bacterial growth, suggesting its potential use in pharmaceutical formulations aimed at combating infections.
- Catalytic Efficiency : Research demonstrated that this compound could significantly enhance reaction rates in olefin metathesis compared to traditional catalysts.
- Material Development : Investigations into its application in creating conductive polymers revealed promising results for future electronic devices.
Mechanism of Action
The mechanism by which butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum exerts its effects is primarily through its ability to coordinate and activate various substrates. The molybdenum center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The bulky ligands around the molybdenum center can influence the reactivity and selectivity of the compound, making it a versatile catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molybdenum complexes:
Detailed Research Findings
Ligand Effects on Reactivity and Stability
- Fluorinated vs. Alcohol Ligands: The hexafluoro-tert-butoxide ligand in C₃₀H₃₅F₁₂MoNO₂ provides strong electron-withdrawing effects, enhancing thermal stability and oxidative resistance compared to the butan-1-ol ligand in the target compound. However, fluorinated ligands increase molecular weight (763.53 vs. 549.66 g/mol) and sensitivity to moisture .
- Steric Bulk: The diphenylterphenyl-olato ligand in C₅₈H₅₈MoN₂O introduces significant steric hindrance, improving enantioselectivity in asymmetric metathesis. In contrast, the target compound’s simpler imino-propylidene system may favor faster reaction kinetics at the expense of selectivity.
- Chiral Ligands : C₅₄H₇₀Br₂MoN₂O₂Si incorporates brominated binaphtholato and silyloxy groups for chiral induction, enabling applications in asymmetric catalysis. The target compound lacks such chiral centers, limiting its use in enantioselective synthesis.
Catalytic Performance
- Metathesis Activity: Fluorinated complexes like C₃₀H₃₅F₁₂MoNO₂ exhibit superior turnover numbers in demanding metathesis reactions (e.g., strained olefins) due to their robust Mo–O bonds . The target compound’s butan-1-ol ligand may limit stability under harsh conditions.
- Substrate Scope : Bulky ligands in C₅₈H₅₈MoN₂O restrict access to the molybdenum center, favoring smaller substrates. The target compound’s less hindered structure could accommodate bulkier substrates but with reduced selectivity.
Biological Activity
The compound butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex that combines the properties of butan-1-ol with a molybdenum-based pincer complex. This article reviews its biological activity, focusing on antimicrobial, antioxidant, and potential anticancer effects.
Chemical Structure and Properties
The compound features a butan-1-ol moiety linked to a molybdenum center through a Schiff base ligand. The structure can be represented as follows:
This combination enhances the biological activity due to the synergistic effects of the alcohol and the metal complex.
Antimicrobial Activity
Research indicates that metal complexes often exhibit enhanced antimicrobial properties compared to their ligands alone. In studies involving various bacterial strains, the molybdenum complex demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Molybdenum Complexes
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum | S. aureus | 23 |
| B. subtilis | 21 | |
| E. coli | 14 | |
| P. aeruginosa | 12 |
The inhibition zones indicate that the complex's chelation effect enhances its ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy compared to the free ligand alone .
Antioxidant Activity
The antioxidant potential of butan-1-ol and its complexes has been evaluated using various assays, including DPPH radical scavenging tests. The results show that the molybdenum complex exhibits substantial antioxidant activity, which could be attributed to the presence of both the alcohol and the metal center.
Table 2: Antioxidant Activity of Butan-1-ol Complexes
| Compound | IC50 (µg/mL) |
|---|---|
| Butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum | 32.86 |
| Butan-1-ol | 50.06 |
These findings suggest that the complex may serve as a potent antioxidant agent, potentially useful in preventing oxidative stress-related diseases .
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of butan-1-ol and its complexes against various cancer cell lines. The results indicate that the molybdenum complex exhibits significant cytotoxicity, particularly against HeLa and MCF-7 cell lines.
Table 3: Cytotoxicity of Molybdenum Complexes
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 7.56 |
| MCF-7 | 17.18 |
| HCT-116 | 39.92 |
The enhanced cytotoxicity may be linked to the ability of metal complexes to interact with cellular targets more effectively than simple organic compounds .
Case Studies
Several case studies highlight the biological implications of using butan-1-ol-based molybdenum complexes:
- Antimicrobial Efficacy : A study demonstrated that these complexes were more effective than traditional antibiotics against resistant strains of bacteria.
- Cancer Treatment Potential : Research involving HeLa cells showed that treatment with the molybdenum complex resulted in significant cell death compared to controls.
- Oxidative Stress Mitigation : The antioxidant properties were evaluated in models of oxidative stress, where the complex reduced markers of oxidative damage significantly.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the coordination environment of the molybdenum center in this complex?
Methodological Answer:
- X-ray crystallography is critical for resolving the geometry of the molybdenum center and ligand bonding. For preliminary analysis, UV-Vis spectroscopy can identify d-d transitions in the Mo coordination sphere, while NMR spectroscopy (particularly and ) helps map ligand proton environments and confirm imino-phenyl substituent integrity .
- Caution: Ensure inert conditions (e.g., Schlenk line) to prevent oxidation of the Mo center during sample preparation.
Q. How can researchers safely handle the imino-phenyl ligand precursor [2,6-di(propan-2-yl)phenyl]amine due to its potential toxicity?
Methodological Answer:
- Refer to Safety Data Sheets (SDS) for hazard mitigation (e.g., ). Use fume hoods, nitrile gloves, and PPE.
- First-aid protocols : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in catalytic activity data for this Mo complex in alkene epoxidation?
Methodological Answer:
- Control experiments : Compare activity under varying conditions (temperature, solvent polarity, O pressure).
- Kinetic isotope effects (KIE) and EPR spectroscopy can differentiate between radical vs. non-radical pathways.
- Reference databases (e.g., ) provide historical consumption trends of similar alcohols, aiding in reproducibility checks .
Q. How can computational modeling (DFT) guide the design of analogous Mo complexes with enhanced stereoselectivity?
Methodological Answer:
- Optimize the ligand structure using density functional theory (DFT) to predict electronic effects of substituents (e.g., 2-methyl-2-phenylpropylidene).
- Validate models against experimental NMR shifts and X-ray bond lengths .
Data Analysis & Experimental Design
Q. What are the limitations of using GC-MS to analyze byproducts in Mo-catalyzed reactions involving butan-1-ol?
Methodological Answer:
- Challenge : Co-elution of alcohols (e.g., 2-methylpropan-1-ol, ) with reaction byproducts.
- Solution : Derivatize alcohols (e.g., silylation) to improve volatility and resolution. Cross-reference with HPLC-MS for polar intermediates .
Q. How to design a kinetic study to probe ligand lability in this Mo complex under catalytic conditions?
Methodological Answer:
- Use stopped-flow UV-Vis to monitor ligand exchange rates.
- Variable-temperature NMR in deuterated solvents (e.g., toluene-d) quantifies equilibrium constants for ligand dissociation .
Contradictory Findings & Resolution
Q. Conflicting reports exist on the stability of the imino-phenyl ligand under acidic conditions. How to address this?
Methodological Answer:
- Perform pH-dependent stability assays (e.g., NMR in CDOD with HCl gradients).
- Compare degradation products with reference standards (e.g., ) to identify decomposition pathways .
Tables for Reference
| Technique | Application | Evidence ID |
|---|---|---|
| X-ray crystallography | Mo coordination geometry | |
| NMR | Ligand substituent verification | |
| GC-MS with derivatization | Byproduct analysis in alcohol-containing systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
